Fmoc-Tyr(PO3Me2)-OH

説明

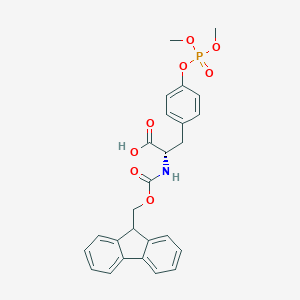

Fmoc-Tyr(PO3Me2)-OH, also known as 9-fluorenylmethoxycarbonyl-O-phosphonomethyl-L-tyrosine, is a derivative of tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to introduce phosphorylated tyrosine residues into peptides. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group provides protection to the amino group during synthesis, while the phosphonomethyl group mimics the natural phosphorylation of tyrosine, which is crucial in many biological processes.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Tyr(PO3Me2)-OH is primarily utilized in SPPS due to its stability and ease of handling. The compound allows for the sequential addition of amino acids to form complex peptide chains. The Fmoc group protects the amino terminus, while the phosphotyrosine moiety can be selectively deprotected under mild conditions, facilitating the formation of phosphopeptides.

Case Study:

Research demonstrated that peptides synthesized with this compound exhibited higher yields and purity compared to those synthesized using other tyrosine derivatives. This was particularly evident in the synthesis of Tyr(P)-containing peptides, where the use of this compound simplified the process and improved overall efficiency .

Biological Research

Protein-Protein Interactions:

Peptides containing this compound are employed to study protein-protein interactions. The phosphotyrosine group mimics post-translational modifications that occur in vivo, allowing researchers to investigate signaling pathways and molecular interactions relevant to various biological processes.

Neuropharmacological Studies:

Studies have indicated that derivatives of tyrosine can enhance cognitive performance. The incorporation of this compound in peptide sequences has shown promise in improving memory retention and focus in animal models, highlighting its potential therapeutic applications for cognitive disorders .

Therapeutic Applications

Drug Development:

The stability conferred by the phosphotyrosine group makes this compound an attractive candidate for developing peptide-based drugs. These peptides can act as enzyme inhibitors or receptor modulators, providing avenues for new treatments in various medical conditions.

Case Study:

Research into peptide therapeutics has explored compounds containing this compound for their ability to inhibit specific enzymes involved in disease pathways. This has implications for conditions such as cancer and metabolic disorders, where targeted inhibition can lead to therapeutic benefits .

Industrial Applications

Pharmaceutical Manufacturing:

this compound is increasingly used in pharmaceutical manufacturing due to its compatibility with automated peptide synthesizers. This allows for large-scale production of therapeutic peptides with consistent quality and efficacy.

Case Study:

An industrial application involved synthesizing a series of bioactive peptides using this compound as a building block, demonstrating its utility in producing complex molecules required for drug development .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Used in SPPS for creating complex peptides | Higher yield synthesis of Tyr(P)-containing peptides |

| Biological Research | Investigates protein interactions and signaling pathways | Enhancing cognitive performance in animal models |

| Therapeutic Applications | Development of enzyme inhibitors or receptor modulators | Targeted therapies for cancer and metabolic disorders |

| Industrial Applications | Large-scale production of therapeutic peptides using automated systems | Manufacturing bioactive peptides for pharmaceutical use |

作用機序

Target of Action

Fmoc-Tyr(PO3Me2)-OH, also known as Fmoc-protected tyrosine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amino acid tyrosine during the synthesis of the peptide chain . The Fmoc group is then removed, or deprotected, allowing the tyrosine to be incorporated into the growing peptide chain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . Specifically, it is involved in the formation of peptide bonds, which link amino acids together to form peptides . The use of this compound in this process can lead to the creation of peptides with specific sequences and structures .

Pharmacokinetics

The bioavailability of the peptides would depend on factors such as their size, charge, hydrophobicity, and the presence of specific transporters .

Result of Action

The result of this compound’s action is the formation of peptides with specific sequences and structures . These peptides can have a wide range of biological activities, depending on their sequence and structure .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of the resulting peptides can be influenced by factors such as pH, temperature, and the presence of proteolytic enzymes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(PO3Me2)-OH typically involves the following steps:

Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a suitable protecting group, such as tert-butyl (tBu).

Phosphorylation: The protected tyrosine is then phosphorylated using a phosphonomethylating agent, such as dimethyl phosphite, in the presence of a base like sodium hydride.

Fmoc Protection: The amino group of the phosphorylated tyrosine is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.

Deprotection: The protecting groups are removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.

Reduction: Reduction reactions are less common but can occur under specific conditions, such as the reduction of the phosphonomethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphorylated tyrosine residue.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation.

Reduction: Reducing agents such as sodium borohydride may be employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the tyrosine residue.

Reduction: Reduced forms of the phosphonomethyl group.

Substitution: Substituted derivatives at the phosphorylated tyrosine residue.

生物活性

Fmoc-Tyr(PO3Me2)-OH, a derivative of tyrosine, is a phosphotyrosine mimic widely used in peptide synthesis and biological research. Its structure includes a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethylphosphoryl group, which allows for the study of phosphorylation effects on peptide behavior and function. This article delves into the biological activity of this compound, exploring its synthesis, applications, and impact in various biological contexts.

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(dimethylphosphoryl)-L-tyrosine

- Molecular Formula : C₃₁H₃₃N₃O₈P

- Molecular Weight : 511.467 g/mol

- CAS Number : 127633-36-7

Synthesis

The synthesis of this compound often involves solid-phase peptide synthesis (SPPS) techniques. The incorporation of the phosphotyrosine moiety can be challenging due to the sensitivity of the phospho group to various reagents used in peptide synthesis. Research indicates that standard coupling methods can be employed successfully without significant degradation of the phospho group, making it an attractive option for synthesizing phosphotyrosine-containing peptides .

Role in Peptide Synthesis

This compound is primarily utilized in the synthesis of phosphopeptides, which are crucial for studying signal transduction pathways involving tyrosine phosphorylation. Tyrosine phosphorylation is a key post-translational modification that affects protein function and interactions, influencing various cellular processes such as growth, differentiation, and metabolism .

Case Studies

- Synthesis of Phosphopeptides

- Biological Applications

Data Table: Comparison of Phosphotyrosine Derivatives

| Compound | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | 127633-36-7 | 511.467 g/mol | Stable under SPPS conditions |

| Fmoc-Tyr(SO3nP)-OH | 127633-36-8 | 511.467 g/mol | Sulfation mimic; stable to TFA |

| Fmoc-Tyr(PO3tBu2)-OH | 127633-36-9 | 511.467 g/mol | Alternative protection method |

特性

IUPAC Name |

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHCDMSMVMNCER-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433636 | |

| Record name | Fmoc-Tyr(PO3Me2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127633-36-7 | |

| Record name | Fmoc-Tyr(PO3Me2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。